molecular formula C13H16N2O3 B2563645 N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1089531-54-3

N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No. B2563645
CAS RN: 1089531-54-3
M. Wt: 248.282
InChI Key: IEYQGLMBGGDDCL-UHFFFAOYSA-N
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Description

The compound "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, similar structures such as 1,4-benzoxazinones and their derivatives are frequently studied for their biological properties and synthetic methodologies .

Synthesis Analysis

The synthesis of related compounds often involves the formation of the 1,4-benzoxazinone core, which can be achieved through various synthetic routes. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions . Similarly, the synthesis of antipyrine derivatives, which share structural similarities with the target compound, was reported using good yields and characterized spectroscopically . These methods could potentially be adapted for the synthesis of "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide".

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using various techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene with deoxyguanosine or DNA in vitro has been studied, yielding multiple products and providing insights into the potential DNA-binding properties of these compounds . This suggests that "N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide" may also undergo interesting chemical reactions, particularly with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, revealing information about their solubility, molar conductance, and magnetic susceptibility . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications in biological systems.

Scientific Research Applications

Synthesis and Biological Activity

Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols and dimethyl-2-oxoglutarate. Biological assays revealed activity against Candida albicans and moderate activity against certain bacterial strains, demonstrating the potential of these compounds in antimicrobial applications Hachama et al., 2013.

Novel Synthesis Techniques

A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcases the versatility of these compounds in chemical synthesis, highlighting their potential in creating diverse molecular structures Gabriele et al., 2006.

Stability Analysis

The stability of the oxazine ring in various benzoxazine and pyridooxazine derivatives was analyzed using proton nuclear magnetic resonance spectroscopy. This study provides insights into the stability and decomposition of these compounds, essential for their application in pharmaceutical and material sciences Moloney et al., 1992.

Herbicidal Applications

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, was identified as herbicidally active, suggesting the agricultural utility of these compounds in managing weed growth in various crops Viste et al., 1970.

Corrosion Inhibition

Benzothiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions, indicating the potential of N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide derivatives in protecting metals from corrosion Hu et al., 2016.

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to N,N-dimethyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide, have shown broad-spectrum antitumor activity, providing a promising avenue for cancer therapy research Al-Suwaidan et al., 2016.

Mechanism of Action

Understanding the mechanism of action is crucial for assessing its potential as a therapeutic agent. If this compound targets specific proteins or enzymes, it could play a role in disease modulation. Researchers explore its interactions with biological macromolecules, such as receptors or enzymes, to unravel its mode of action .

Safety and Hazards

Safety assessments are essential to evaluate potential risks associated with handling or exposure to this compound. Researchers consider toxicity, flammability, and environmental impact. Safety data sheets and toxicity studies provide valuable information .

properties

IUPAC Name

N,N-dimethyl-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14(2)12(16)7-8-15-10-5-3-4-6-11(10)18-9-13(15)17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYQGLMBGGDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C(=O)COC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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